Methyl 4-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Description
Methyl 4-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate is a synthetic 1,3,4-oxadiazole derivative characterized by a methylsulfonylphenyl substituent at position 5 of the oxadiazole ring and a methyl benzoate carbamoyl group at position 2.
Properties
IUPAC Name |
methyl 4-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-26-17(23)13-5-3-11(4-6-13)15(22)19-18-21-20-16(27-18)12-7-9-14(10-8-12)28(2,24)25/h3-10H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKQPVPFOIDSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H14N4O4S
- Molecular Weight : 318.35 g/mol
- CAS Number : 886930-03-6
This compound belongs to the oxadiazole family, known for various biological activities, including anti-inflammatory and anticancer properties.
This compound exerts its biological effects primarily through modulation of specific molecular targets. The oxadiazole ring structure is crucial for its interaction with enzymes and receptors involved in various metabolic pathways.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes related to inflammatory pathways.
- Receptor Modulation : It may interact with receptors involved in pain and inflammation, leading to potential analgesic effects.
Anticancer Activity
Recent studies have indicated that compounds with oxadiazole moieties can exhibit anticancer properties. For instance, research has demonstrated that similar oxadiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study Example :
A study published in Cancer Letters highlighted that a related oxadiazole derivative significantly reduced tumor growth in xenograft models by targeting the c-Myc signaling pathway, a crucial regulator in many cancers .
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in preclinical models. The compound appears to modulate cytokine release and inhibit the activation of NF-kB pathways.
Research Findings :
In vitro studies demonstrated that this compound could decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
Data Table: Biological Activities of this compound
Comparison with Similar Compounds
Core Structural Features
The compound shares a 1,3,4-oxadiazole core with other derivatives, but its substituents distinguish it:
- Position 5 : A 4-methylsulfonylphenyl group.
- Position 2 : A methyl 4-carbamoylbenzoate moiety.
Key analogs for comparison :
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide): Features a benzyl(methyl)sulfamoyl group and a 4-methoxyphenylmethyl substituent .
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide): Contains a cyclohexyl(ethyl)sulfamoyl group and a furan substituent .
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate : A thiadiazole analog with a phenylcarbamoyl group and methoxybenzoate .
Key observations :
- Methylsulfonylphenyl group: The sulfonyl group in the target compound may enhance solubility and binding affinity compared to LMM5’s methoxyphenyl or LMM11’s furan substituents. Sulfonyl groups are known to improve pharmacokinetic properties and enzyme inhibition efficacy .
- Thiadiazole vs. Oxadiazole : The thiadiazole analog () exhibits acute toxicity (oral, dermal, inhalation), suggesting that sulfur substitution in the heterocyclic core may increase toxicity compared to oxygen-containing oxadiazoles .
Antifungal Activity and Mechanism
LMM5 and LMM11 inhibit thioredoxin reductase (Trr1), a critical enzyme in fungal redox homeostasis, with IC₅₀ values in the micromolar range . The methylsulfonylphenyl group may confer stronger electron-withdrawing effects, enhancing interaction with the enzyme’s active site compared to LMM5’s methoxyphenyl group .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate, and how can its purity be validated?
Methodological Answer:
- Synthesis: Utilize a multi-step approach involving (i) condensation of 4-methylsulfonylphenyl hydrazide with a carboxylic acid derivative to form the oxadiazole ring, followed by (ii) coupling with methyl 4-carbamoylbenzoate using carbodiimide-based reagents (e.g., EDCI or DCC) under anhydrous conditions .
- Purification: Employ column chromatography (e.g., silica gel, eluting with EtOAc/hexane gradients) or recrystallization from ethanol.
- Validation: Confirm purity via HPLC (>95% by area normalization) and structural integrity using - and -NMR spectroscopy. For example, -NMR should show characteristic peaks for the methylsulfonyl group (δ ~3.0 ppm) and ester methyl (δ ~3.8 ppm) .
Q. What handling and storage protocols are critical for maintaining compound stability?
Methodological Answer:
- Handling: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or dermal exposure (acute toxicity Category 4 per CLP/GHS) .
- Storage: Store in airtight, light-resistant containers at 2–8°C in a dry, well-ventilated area. Avoid proximity to strong acids/bases or oxidizing agents to prevent decomposition .
- Stability Monitoring: Perform periodic LC-MS analysis to detect degradation products (e.g., hydrolysis of the ester group).
Q. Which spectroscopic and computational techniques are optimal for structural elucidation?
Methodological Answer:
- Spectroscopy:
- Computational: Optimize geometry using DFT (B3LYP/6-31G*) and compare calculated IR spectra with experimental data to confirm functional groups .
Advanced Research Questions
Q. How can contradictions in bioactivity data across cancer cell lines be systematically addressed?
Methodological Answer:
- Experimental Design:
- Cell Line Selection: Test across diverse lineages (e.g., CCRF-CEM leukemia vs. solid tumors) to assess tissue-specific responses .
- Dose-Response Curves: Use 6–8 concentration points (e.g., 1–100 µM) to calculate IC values via nonlinear regression (GraphPad Prism).
- Assay Controls: Include positive controls (e.g., doxorubicin) and measure ROS levels to differentiate cytotoxic vs. antioxidant mechanisms .
- Data Analysis: Apply ANOVA with post-hoc tests to identify statistically significant variations (p<0.05) and correlate with genetic profiles (e.g., p53 status) .
Q. What strategies are effective for investigating structure-activity relationships (SAR) to optimize pharmacological activity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified sulfonyl groups (e.g., trifluoromethyl, cyano) or ester replacements (e.g., carboxylic acid) .
- Bioactivity Testing: Screen analogs for antiproliferative (MTT assay) and antioxidant (DPPH radical scavenging) activities. For example, trifluoromethyl substitution may enhance membrane permeability .
- Computational SAR: Perform molecular docking (AutoDock Vina) against targets like Rho kinase or antioxidant enzymes to predict binding affinities .
Q. How can in silico modeling predict the compound’s mechanism of action and off-target effects?
Methodological Answer:
- Target Prediction: Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., tyrosine kinases, COX-2) .
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., GROMACS) to assess binding stability and key residues (e.g., hydrogen bonds with oxadiazole) .
- Toxicity Profiling: Employ ADMET predictors (e.g., pkCSM) to estimate hepatotoxicity, hERG inhibition, and bioavailability .
Q. What methodologies are recommended for evaluating acute toxicity in preclinical models?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
